N-(2-chlorobenzyl)-1-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is a chemical compound that belongs to the class of dihydropyridazines, which are characterized by a six-membered ring containing two nitrogen atoms. This compound's structure is notable for its incorporation of a chlorobenzyl group and a carboxamide functional group, which may influence its biological activity and chemical reactivity. The molecular formula for this compound is and its molecular weight is approximately 281.72 g/mol.
This compound can be classified under the broader category of pyridazine derivatives. Pyridazines are known for their diverse pharmacological properties, including anti-inflammatory and antimicrobial activities. The specific properties of N-(2-chlorobenzyl)-1-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide have not been extensively documented in the literature, indicating potential areas for further research.
The synthesis of N-(2-chlorobenzyl)-1-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide can be approached through several methods, typically involving multi-step organic reactions.
The synthesis may involve solvents such as dimethylformamide or dichloromethane and reagents like triethylamine or sodium hydride to facilitate the reactions. Reaction conditions such as temperature and time must be optimized to achieve high yields and purity.
The molecular structure of N-(2-chlorobenzyl)-1-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide can be represented using various structural formulas:
InChI=1S/C13H14ClN3O2/c1-3-18-12(17)10-8(14-15-11(10)16)9-6-4-5-7-9/h4-7H,3H2,1-2H3,(H,15,16)
CCOC(=O)C1=CC(=NNC1=O)C2=CC=CC=C2
These representations provide insight into the connectivity and arrangement of atoms within the molecule.
N-(2-chlorobenzyl)-1-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide can participate in various chemical reactions typical for amides and heterocyclic compounds:
These reactions are crucial for modifying the compound's properties and exploring its potential applications.
Further studies are required to elucidate its specific mechanism of action.
N-(2-chlorobenzyl)-1-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is expected to exhibit:
Key chemical properties include:
N-(2-chlorobenzyl)-1-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide has potential applications in:
CAS No.: 1902954-60-2
CAS No.: 142-18-7
CAS No.: 22756-36-1
CAS No.: 76663-30-4
CAS No.: